2,2-Difluorocyclopropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is an organic compound that features a cyclopropane ring substituted with two fluorine atoms and a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate typically involves the reaction of 2,2-difluorocyclopropylmethanol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under certain conditions, leading to the formation of more stable products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions typically yield products where the sulfonate group is replaced by the nucleophile, while ring-opening reactions can produce a variety of linear or cyclic compounds .
Scientific Research Applications
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a valuable building block for designing new materials with specific properties.
Organic Synthesis: The compound serves as a versatile reagent in various organic transformations, enabling the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclopropyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the fluorine atoms and the sulfonate group influences the compound’s reactivity by stabilizing transition states and intermediates. This makes it a useful reagent in reactions that require high selectivity and efficiency .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanemethanol: Similar in structure but lacks the sulfonate group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylbenzenesulfonyl Chloride: Contains the sulfonate group but lacks the cyclopropane ring, limiting its use in ring-opening reactions.
Uniqueness
2,2-Difluorocyclopropyl 4-methylbenzenesulfonate is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing sulfonate group. This combination enhances its reactivity and makes it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C10H10F2O3S |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H10F2O3S/c1-7-2-4-8(5-3-7)16(13,14)15-9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChI Key |
QDOUPYWOXVTNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.